Plasma Elimination Half-Life: Meclozine (5–6 h) vs. Cyclizine (≈13–20 h) and Hydroxyzine (≈7–20 h)
Meclozine dihydrochloride exhibits a significantly shorter plasma elimination half-life compared to its close piperazine analogs. In a Phase 1 clinical study in healthy volunteers (n=20) receiving a 25 mg oral dose, meclozine demonstrated a mean half-life of 5.21 ± 0.80 hours [1]. In contrast, cyclizine has a median half-life of 13 hours (interquartile range 7–48 hours) following subcutaneous administration in palliative care patients [2], and hydroxyzine has an average half-life of approximately 20 hours in adults [3]. Despite this shorter plasma half-life, meclozine maintains antiemetic/antivertigo efficacy for 12–24 hours, indicating tissue retention or active metabolites not reflected by plasma concentration [4].
| Evidence Dimension | Plasma elimination half-life (t½) |
|---|---|
| Target Compound Data | 5.21 ± 0.80 hours (mean ± SD, 25 mg oral dose in healthy adults, n=20) |
| Comparator Or Baseline | Cyclizine: median 13 hours (IQR 7–48 h) (SC infusion, palliative care patients); Hydroxyzine: ≈20 hours in adults (oral) |
| Quantified Difference | Meclozine half-life is approximately 60–75% shorter than cyclizine and hydroxyzine |
| Conditions | Human pharmacokinetic studies: Meclozine (Phase 1, oral suspension/tablet); Cyclizine (palliative care, SC); Hydroxyzine (healthy adults, oral) |
Why This Matters
Meclozine's short plasma half-life reduces cumulative exposure risk in repeated-dose studies while paradoxically offering extended duration of action, a profile not replicated by cyclizine or hydroxyzine.
- [1] Wang Z, et al. Meclizine metabolism and pharmacokinetics: formulation on its absorption. J Clin Pharmacol. 2012;52(9):1343-1349. DOI: 10.1177/0091270011414575 View Source
- [2] Vella-Brincat JWA, et al. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients. J Pain Symptom Manage. 2012;43(3):540-548. DOI: 10.1016/j.jpainsymman.2011.04.022 View Source
- [3] Simons FER, Simons KJ. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clin Pharmacokinet. 1994;26(1):44-56. DOI: 10.2165/00003088-199426010-00004 View Source
- [4] LimSforum Knowledge Base. Meclizine Pharmacokinetics. Available at: https://www.limsforum.com/knowledge-base-wiki/?rdp_we_resource=https://en.wikipedia.org/wiki/Meclizine View Source
